4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No.: 946334-45-8
Cat. No.: VC11968482
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946334-45-8 |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H22N2O4S/c1-3-19(22)21-12-4-5-14-13-15(6-11-18(14)21)20-26(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,20H,3-5,12H2,1-2H3 |
| Standard InChI Key | YIQCUUNGSWTLAT-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure comprises three primary components:
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Methoxy-Substituted Benzene Ring: A benzene ring with a methoxy (-OCH₃) group at the para position, which enhances electron density and influences binding interactions .
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Tetrahydroquinoline Scaffold: A partially saturated quinoline derivative (1,2,3,4-tetrahydroquinoline) that provides a rigid, planar framework for molecular recognition .
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Propanoyl and Sulfonamide Groups: A propanoyl (-COCH₂CH₃) group attached to the tetrahydroquinoline nitrogen and a sulfonamide (-SO₂NH-) bridge linking the benzene and tetrahydroquinoline moieties .
This combination of hydrophobic (tetrahydroquinoline, propanoyl) and polar (sulfonamide, methoxy) groups confers balanced solubility and membrane permeability .
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃N₃O₄S |
| Molecular Weight | ~417.48 g/mol |
| logP (Partition Coefficient) | 3.8–4.5 (predicted) |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 (sulfonamide O, methoxy O, carbonyl O) |
| Polar Surface Area | ~90 Ų |
These values suggest moderate lipophilicity, aligning with the compound’s potential for blood-brain barrier penetration .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide likely involves sequential functionalization of the tetrahydroquinoline core :
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Tetrahydroquinoline Preparation: Cyclization of aniline derivatives with ketones or aldehydes under acidic conditions .
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Propanoylation: Acylation of the tetrahydroquinoline nitrogen using propanoyl chloride in the presence of a base (e.g., triethylamine) .
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Sulfonamide Coupling: Reaction of the tetrahydroquinoline amine with 4-methoxybenzenesulfonyl chloride.
Key Reaction Steps and Conditions
A representative synthesis, adapted from analogous protocols , is outlined below:
Step 1: Synthesis of 1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-amine
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Reactants: 1,2,3,4-Tetrahydroquinolin-6-amine, propanoyl chloride.
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Conditions: Dichloromethane, triethylamine, 0°C to room temperature, 12 hours.
Step 2: Sulfonamide Formation
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Reactants: 1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-amine, 4-methoxybenzenesulfonyl chloride.
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Conditions: Dimethylformamide (DMF), pyridine, 60°C, 6 hours.
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Yield: ~78% (predicted).
Step 3: Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Biological Activity and Mechanism of Action
Enzymatic Inhibition and Receptor Interactions
While direct studies on this compound are unavailable, structurally related sulfonamides exhibit:
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Carbonic Anhydrase Inhibition: Sulfonamide groups chelate zinc ions in active sites, disrupting enzyme function .
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Antimicrobial Activity: Tetrahydroquinoline derivatives interfere with bacterial DNA gyrase or dihydrofolate reductase .
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Anti-Inflammatory Effects: Propanoyl groups may modulate COX-2 activity, similar to ibuprofen hybrids .
Predicted Pharmacokinetic Profile
Based on logP and polar surface area :
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Absorption: High intestinal permeability (logP > 3).
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Metabolism: Hepatic oxidation via cytochrome P450 (CYP3A4).
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Excretion: Renal clearance (hydrophilic metabolites).
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s modular structure allows for iterative modifications:
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Methoxy Group Replacement: Substituting -OCH₃ with halogens or alkyl chains to tune electron effects .
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Propanoyl Variants: Exploring shorter or branched acyl chains to optimize binding kinetics .
Therapeutic Areas of Interest
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Oncology: Tetrahydroquinoline sulfonamides inhibit histone deacetylases (HDACs) in cancer cells .
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Neurology: Penetration of the blood-brain barrier suggests potential in treating neurodegenerative diseases.
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Infectious Diseases: Activity against resistant bacterial strains via novel targets .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Avoiding N- versus O-acylation during propanoylation .
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Sulfonamide Stability: Hydrolytic degradation under acidic conditions.
Research Priorities
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